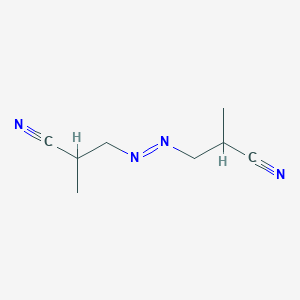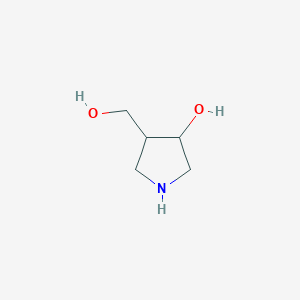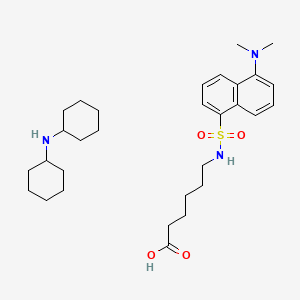![molecular formula C9H13NO B3153761 [2-(2-Aminoethyl)phenyl]methanol CAS No. 76518-29-1](/img/structure/B3153761.png)
[2-(2-Aminoethyl)phenyl]methanol
Vue d'ensemble
Description
“[2-(2-Aminoethyl)phenyl]methanol” is an organic compound with the empirical formula C7H9NO . It is also known as 2-(aminomethyl)phenol . It is used in laboratory chemicals and for the synthesis of substances .
Synthesis Analysis
The synthesis of “[2-(2-Aminoethyl)phenyl]methanol” could potentially involve several laboratory methods such as ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones .Molecular Structure Analysis
The molecular weight of “[2-(2-Aminoethyl)phenyl]methanol” is 123.15 . The InChI code is 1S/C7H9NO/c8-5-6-3-1-2-4-7 (6)9/h1-4,9H,5,8H2 . This indicates the presence of a phenyl ring attached to a methanol group via an ethylamine linker .Physical And Chemical Properties Analysis
“[2-(2-Aminoethyl)phenyl]methanol” is a solid at room temperature . Amines of low molar mass, like this compound, are quite soluble in water .Applications De Recherche Scientifique
1. Metal-Free Reduction of Nitro Aromatic Compounds
[2-(2-Aminoethyl)phenyl]methanol has been explored in the context of metal-free reduction of nitro aromatic compounds. The research by Giomi, Alfini, and Brandi (2011) in Tetrahedron highlights its potential as a hydrogen donor in the reduction process of nitro aromatic and heteroaromatic compounds. This reactivity is facilitated by the presence of the pyridine nucleus in the molecule (Giomi, Alfini, & Brandi, 2011).
2. Synthesis of 3,4-Dihydro-2H-Benzo[b][1,4]Thiazine and Oxazine Derivatives
The compound's derivatives, such as furan-2-yl(phenyl)methanol, have been used in the synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives. Reddy et al. (2012) in RSC Advances describe how these derivatives undergo aza-Piancatelli rearrangement, leading to the formation of these compounds in good yields and high selectivity (Reddy et al., 2012).
3. Formation of Quinazolinones and Oxadiazoles
2-Aminobenzohydrazides, when reacted with Schiff bases in methanol, lead to the formation of 3-benzylideneamino-4(3H)-quinazolinones and 2-[2-(methylamino)phenyl]-5-aryl-1,3,4-oxadiazoles. Reddy et al. (1986) in Bulletin of the Chemical Society of Japan report this process, which is a unique reaction pathway involving [2-(2-Aminoethyl)phenyl]methanol (Reddy, C. K. Reddy, & P. Reddy, 1986).
4. Role in Lipid Dynamics
The use of methanol, a related solvent to [2-(2-Aminoethyl)phenyl]methanol, has been studied in the context of lipid dynamics. Nguyen et al. (2019) in Biophysical Journal discuss how methanol impacts lipid dynamics, particularly in the context of transmembrane proteins/peptides in biological and synthetic membranes (Nguyen et al., 2019).
Safety and Hazards
Propriétés
IUPAC Name |
[2-(2-aminoethyl)phenyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c10-6-5-8-3-1-2-4-9(8)7-11/h1-4,11H,5-7,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWVRPCNYXPYWGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCN)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2-Aminoethyl)phenyl]methanol | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methoxy-2-[(4-phenoxyanilino)methyl]benzenol](/img/structure/B3153683.png)


![2,9-Bis(2,6-dimethylphenyl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone](/img/structure/B3153710.png)



![1,2,3,4,5,6-Hexamethylbicyclo[2.2.0]hexa-2,5-diene](/img/structure/B3153730.png)
![Amino[3-(benzyloxy)phenyl]acetonitrile](/img/structure/B3153733.png)
amine](/img/structure/B3153740.png)



